beta-Amyloid (31-35)
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Overview
Description
??-Amyloid 31-35(TFA): β-Amyloid 31-35 (TFA) , is the shortest sequence of the native Amyloid-β peptide. This peptide sequence is composed of five amino acids: Isoleucine-Isoleucine-Glycine-Leucine-Methionine. It is known for its neurotoxic properties and is often used in research related to neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ??-Amyloid 31-35(TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of ??-Amyloid 31-35(TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ??-Amyloid 31-35(TFA) can undergo oxidation, particularly at the methionine residue, which can be converted to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Aggregation: The peptide can aggregate to form amyloid fibrils, a process that is influenced by factors such as pH, temperature, and the presence of metal ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Aggregation: Conditions that promote aggregation include low pH, high temperature, and the presence of metal ions like zinc or copper.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Aggregation: Amyloid fibrils.
Scientific Research Applications
Chemistry:
- Used as a model peptide to study peptide synthesis and purification techniques.
Biology:
- Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.
- Used in studies to understand the mechanisms of protein aggregation and toxicity.
Medicine:
- Research on ??-Amyloid 31-35(TFA) contributes to the development of therapeutic strategies for Alzheimer’s disease.
- Used in drug screening assays to identify compounds that can inhibit amyloid aggregation.
Industry:
- Utilized in the development of diagnostic tools for detecting amyloid plaques.
- Employed in the production of research reagents and kits .
Mechanism of Action
??-Amyloid 31-35(TFA) exerts its effects primarily through the formation of amyloid fibrils. These fibrils are formed by the aggregation of the peptide into ordered structures with a high content of β-sheet secondary structure. The aggregation process is influenced by various factors, including pH, temperature, and the presence of metal ions. The fibrils can disrupt cellular function by interacting with cell membranes, leading to cell death. The peptide also interacts with various molecular targets, including enzymes and receptors, which can modulate its toxicity .
Comparison with Similar Compounds
β-Amyloid 1-40: A longer sequence of the Amyloid-β peptide, also involved in amyloid plaque formation.
β-Amyloid 1-42: Another longer sequence, known for its higher propensity to form toxic aggregates.
β-Amyloid 25-35: A shorter sequence that retains the neurotoxic properties of the full-length peptide.
Uniqueness: ??-Amyloid 31-35(TFA) is unique in that it is the shortest sequence of the Amyloid-β peptide that retains neurotoxic properties. This makes it a valuable tool for studying the minimal requirements for amyloid toxicity and aggregation .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGLWRNBGRYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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